Benzo[b]thiophen-6-ylhydrazine hydrochloride
Description
Properties
IUPAC Name |
1-benzothiophen-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c9-10-7-2-1-6-3-4-11-8(6)5-7;/h1-5,10H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSVKTXPPVYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-6-ylhydrazine hydrochloride typically involves the reaction of benzothiophene derivatives with hydrazine. One common method is the reaction of 6-bromobenzothiophene with hydrazine hydrate in the presence of a base, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-ylhydrazine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Benzo[b]thiophen-6-ylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-6-ylhydrazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or interact with DNA to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between Benzo[b]thiophen-6-ylhydrazine hydrochloride and related compounds:
Electrochemical Performance
Benzo[b]thiophene-based organic catalysts exhibit notable electrochemical properties. For example, a benzo[b]thiophene-derived catalyst demonstrated a current density of 3.22 mA/cm² in hydrazine electrooxidation, outperforming many metal-based catalysts . While direct data on this compound is unavailable, its hydrazine group may enhance electron transfer efficiency, similar to other hydrazine derivatives used in fuel cells .
Comparative Physical and Chemical Properties
Key Distinctions and Limitations
- Reactivity : this compound’s hydrazine group offers nucleophilic reactivity, unlike ester- or halogen-substituted analogs .
- Commercial Availability : Benzo[b]thiophene derivatives are commercially accessible (e.g., ECHEMI suppliers), but the target compound may require specialized synthesis .
- Data Gaps: Limited direct studies on the target compound necessitate extrapolation from structural analogs .
Biological Activity
Benzo[b]thiophen-6-ylhydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the various aspects of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of this compound
This compound is a derivative of benzo[b]thiophene, a scaffold recognized for its diverse biological properties. The incorporation of the hydrazine group enhances its chemical reactivity and potential therapeutic applications. Research indicates that this compound may exhibit significant antimicrobial and anticancer activities, making it a candidate for further pharmaceutical exploration .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially inhibiting specific enzymes or interfering with DNA processes. Such interactions may lead to apoptosis in cancer cells or inhibition of microbial growth.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzo[b]thiophen derivatives. For instance, certain benzothiophene-based compounds have shown effectiveness against resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 4 µg/mL . The hydrazine derivative may enhance these properties due to structural modifications that improve binding affinity to microbial targets.
Anticancer Activity
This compound has been investigated for its anticancer potential. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating strong antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electron-donating groups can significantly enhance anticancer efficacy .
Case Studies and Research Findings
Table 1: Comparative Antimicrobial Activity of Benzothiophene Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzo[b]thiophen-6-ylhydrazine HCl | 4 | Staphylococcus aureus |
| Benzothiophene-2-carboxylic acid | 62.5 | Mycobacterium tuberculosis |
| Benzothiophene derivative X | 8 | Escherichia coli |
Table 2: Anticancer Activity Data
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Benzo[b]thiophen-6-ylhydrazine HCl | <10 | A549 (lung cancer) |
| Benzothiophene derivative Y | <20 | U251 (glioblastoma) |
| Benzothiophene derivative Z | <30 | WM793 (melanoma) |
Future Directions and Research Opportunities
The ongoing research into this compound suggests promising avenues for further investigation. Potential studies could focus on:
- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound.
- SAR Analysis : Exploring how variations in structure impact biological activity.
- In Vivo Studies : Conducting animal model experiments to assess therapeutic efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for Benzo[b]thiophen-6-ylhydrazine hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via hydrazine substitution on a pre-functionalized benzo[b]thiophene scaffold. For example, reacting benzo[b]thiophene-6-carbonyl chloride with hydrazine hydrate in anhydrous ethanol under reflux yields the hydrazine derivative, followed by HCl treatment to form the hydrochloride salt . Optimization involves controlling temperature (70–80°C), stoichiometric excess of hydrazine (1.5–2 eq), and inert atmosphere to minimize oxidation. Purity is confirmed via HPLC (>98%) and NMR .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Confirm the presence of the hydrazine (-NH-NH2) proton signals (δ 8.5–9.5 ppm) and benzo[b]thiophene aromatic protons.
- Mass Spectrometry (ESI-MS) : Validate molecular ion peaks matching the molecular formula (C9H8N2S·HCl).
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
Oxidation of the hydrazine group to diazenes or azides is a major side reaction. Mitigation strategies include:
- Conducting reactions under nitrogen/argon.
- Avoiding prolonged exposure to light or heat.
- Using stabilizing agents like ascorbic acid (0.1–0.5 eq) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The benzo[b]thiophene moiety provides electron-rich aromaticity, while the hydrazine group acts as a nucleophile. Frontier molecular orbital (FMO) analysis shows the HOMO is localized on the hydrazine, enabling electrophilic substitution at the 3-position of the thiophene ring. This reactivity is exploited in DDQ/H+-mediated oxidative coupling reactions to form biaryl structures, as seen in natural product syntheses .
Q. What mechanistic insights explain contradictions in reported yields for DDQ-mediated oxidative coupling involving this compound?
Discrepancies arise from varying substrate oxidation potentials and solvent polarity. For example, in acetonitrile, DDQ forms a charge-transfer complex with the hydrazine derivative, initiating radical cation formation. Polar protic solvents (e.g., methanol) stabilize intermediates, improving yields (up to 92%), while non-polar solvents reduce efficiency (<50%) .
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
Density Functional Theory (DFT) calculations predict:
Q. What are the challenges in handling and storing this compound to ensure stability?
The compound is hygroscopic and prone to hydrolysis. Recommendations include:
- Storage in airtight containers with desiccants (silica gel) at –20°C.
- Avoiding aqueous solvents unless immediately reacted.
- Regular FT-IR monitoring for carbonyl formation (C=O stretch at ~1700 cm⁻1), indicating degradation .
Data Contradiction Analysis
Q. Why do some studies report successful Friedel-Crafts alkylation with this compound, while others observe decomposition?
Friedel-Crafts reactions require Lewis acids (e.g., AlCl3), which can protonate the hydrazine group, leading to decomposition. Successful protocols use milder conditions:
Q. How can researchers reconcile discrepancies in biological activity data reported for derivatives of this compound?
Variability arises from differences in assay conditions (e.g., cell line sensitivity, solvent DMSO concentration). Standardization steps:
- Use cell viability assays (MTT) with matched controls.
- Ensure consistent DMSO concentrations (<0.1% v/v).
- Validate target engagement via SPR or ITC binding studies .
Methodological Recommendations
- Synthetic Protocols : Prioritize anhydrous conditions and real-time monitoring via TLC (ethyl acetate/hexane, 1:1).
- Mechanistic Studies : Combine EPR spectroscopy to detect radical intermediates and DFT modeling for pathway validation .
- Handling : Use gloveboxes for oxygen-sensitive steps and lyophilization for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
